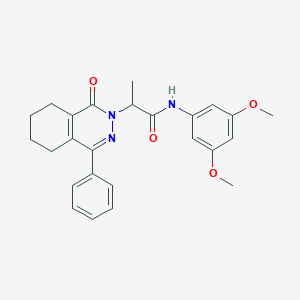
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide, also known as DPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide is not fully understood, but it is believed to act on multiple pathways within cells. One proposed mechanism is that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide inhibits the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to modulate the activity of proteins involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have a range of biochemical and physiological effects in scientific research. In cancer cells, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to protect against oxidative stress and improve cognitive function. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its potential therapeutic properties in cancer and neurodegenerative diseases. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been shown to be relatively non-toxic in animal models, which may make it a safer alternative to other chemotherapeutic agents. One limitation of using N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide in lab experiments is its limited availability and high cost.
未来方向
Future research on N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide could explore its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide and identify potential targets for therapeutic intervention. Furthermore, research could focus on developing more efficient and cost-effective synthesis methods for N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide to make it more widely available for scientific research.
合成方法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide involves the reaction of 3,5-dimethoxyphenylacetic acid with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 4-phenyl-5,6,7,8-tetrahydrophthalic anhydride in the presence of triethylamine to yield N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide.
科学研究应用
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as a treatment for cancer. Studies have shown that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide can protect neurons from oxidative stress and improve cognitive function.
属性
产品名称 |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanamide |
|---|---|
分子式 |
C25H27N3O4 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16(24(29)26-18-13-19(31-2)15-20(14-18)32-3)28-25(30)22-12-8-7-11-21(22)23(27-28)17-9-5-4-6-10-17/h4-6,9-10,13-16H,7-8,11-12H2,1-3H3,(H,26,29) |
InChI 键 |
NLXFJIOJTUAYQA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
规范 SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270947.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)
![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![2-oxo-N-{4-[4-(2-phenylpropan-2-yl)phenoxy]phenyl}hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270959.png)
![N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
![2-oxo-2-phenylethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270962.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)
![N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270965.png)